Methyl 4-amino-3'-fluoro-[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C14H12FNO2. This compound is part of the biphenyl family, which consists of two benzene rings connected by a single bond. The presence of an amino group, a fluoro substituent, and a carboxylate ester group makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl boronic acid, aryl halide, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., dioxane or water).
Conditions: Refluxing the mixture at elevated temperatures (80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The fluoro substituent can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-4-carboxylate: Similar structure but with a different position of the carboxylate group.
Methyl 4-amino-3’-chloro-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a chloro substituent instead of a fluoro group.
Methyl 4-amino-3’-bromo-[1,1’-biphenyl]-3-carboxylate: Similar structure but with a bromo substituent instead of a fluoro group.
Uniqueness
Methyl 4-amino-3’-fluoro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable building block in drug design and material science .
Properties
IUPAC Name |
methyl 2-amino-5-(3-fluorophenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)12-8-10(5-6-13(12)16)9-3-2-4-11(15)7-9/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTLGXUBFZUTHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CC(=CC=C2)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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